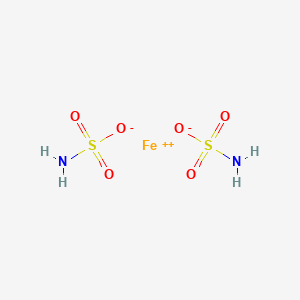

Iron(II) sulfamate

Description

The exact mass of the compound Iron(2+) disulphamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Iron(II) sulfamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron(II) sulfamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

iron(2+);disulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZYOZWYVFYNFV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(NH2SO3)2Fe, FeH4N2O6S2 | |

| Record name | Iron(II) sulfamate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Iron(II)_sulfamate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890735 | |

| Record name | Sulfamic acid, iron(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

25-30% aqueous solution: Green liquid; [MSDSonline] | |

| Record name | Iron(II) sulfamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9312 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14017-39-1 | |

| Record name | Sulfamic acid, iron(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, iron(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamic acid, iron(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron(2+) disulphamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Iron(II) Sulfamate Solutions

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of iron(II) sulfamate (Fe(NH₂SO₃)₂) solutions. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the chemical identity, solubility, pH, and stability of these solutions. It offers field-proven insights into the causality behind experimental choices for characterization and presents detailed, self-validating protocols for concentration determination and stability assessment. By integrating authoritative references and visual data representations, this guide serves as an essential resource for understanding and effectively utilizing iron(II) sulfamate in research and industrial applications.

Introduction

1.1. Overview of Iron(II) Sulfamate

Iron(II) sulfamate, also known as ferrous sulfamate, is an inorganic compound consisting of a central iron atom in the +2 oxidation state coordinated to two sulfamate anions.[1] Its chemical formula is Fe(NH₂SO₃)₂.[2] In its solid form, it can exist as a hydrate, and it is most commonly supplied and utilized as a green-colored aqueous solution.[1][2][3] The compound is valued for its high water solubility and its role as a source of ferrous ions in various chemical processes.[1][3]

1.2. Significance and Applications

The unique properties of iron(II) sulfamate solutions make them indispensable in several high-technology fields:

-

Electroplating: Iron sulfamate baths are widely used for electroplating iron and iron alloys. The sulfamate anion contributes to producing deposits with low internal stress, high ductility, and excellent adhesion, which is critical for components that may undergo flexing or crimping.[4][5]

-

Nuclear Reprocessing: As a robust reducing agent, ferrous sulfamate is employed to control and adjust the valence states of plutonium and neptunium in nitric acid solutions during nuclear fuel reprocessing.[6][7]

-

Chemical Synthesis and Analysis: It serves as a reductant and an extractant in various analytical chemistry procedures.[1]

Understanding the fundamental physicochemical properties of these solutions is paramount for optimizing these applications, ensuring process stability, and guaranteeing the quality of the final product.

Core Physicochemical Properties

2.1. Chemical Identity

A clear definition of the material is the foundation of any scientific investigation. The key identifiers for iron(II) sulfamate are summarized below.

| Property | Value | Reference |

| CAS Number | 14017-39-1 | [1][2][3] |

| Molecular Formula | Fe(NH₂SO₃)₂ or FeH₄N₂O₆S₂ | [2][3] |

| Molecular Weight | 248.02 g/mol | [2][3] |

| Common Synonyms | Ferrous sulfamate, Iron(2+) disulfamate | [1][3] |

| Typical Appearance | Green liquid (in aqueous solution) | [1][2][3] |

2.2. Solubility and Appearance

Iron(II) sulfamate is well-characterized by its high solubility in water.[1][3] Commercially, it is often available as a concentrated aqueous solution, typically in the range of 38-42%.[2] Upon dissolution, it forms the metal aquo complex [Fe(H₂O)₆]²⁺, which imparts a characteristic pale green color to the solution.[8] The intensity of this color is dependent on the concentration of the ferrous ion.

2.3. pH and Acidity of Aqueous Solutions

Solutions of iron(II) salts are typically acidic due to the hydrolysis of the hydrated ferrous ion. While specific pH data for iron(II) sulfamate solutions are not extensively published, data for the closely related iron(II) sulfate shows that a 5% solution has a pH in the range of 3.0 to 4.0.[9] This acidic nature is crucial for the stability of the Fe(II) ion, as it helps to suppress oxidation to Fe(III). In electroplating applications, the pH of the bath is a critical parameter and is often maintained between 2.5 and 3.5 using sulfamic acid or ammonium hydroxide.[10]

Stability of Iron(II) Sulfamate Solutions

The primary challenge in working with iron(II) sulfamate solutions is their limited stability, particularly when exposed to atmospheric oxygen.

3.1. Mechanism of Oxidation: The Fe(II)/Fe(III) Couple

The ferrous ion (Fe²⁺) is susceptible to oxidation to the ferric ion (Fe³⁺). This process is thermodynamically favorable in the presence of an oxidizing agent, most commonly atmospheric oxygen. Solutions of iron(II) compounds that are not maintained at a low pH will readily oxidize, forming a mixture of iron(III) sulfate and insoluble yellow-red iron(III) oxide or hydroxide precipitates.[10] This degradation is visually indicated by the solution turning from green to a yellow or brownish hue and the formation of turbidity.[10]

3.2. Factors Influencing Stability

-

pH: The rate of oxidation increases significantly with increasing pH. Maintaining an acidic environment (pH < 4) is the most effective way to slow this degradation.

-

Temperature: Oxidation is a thermally activated process. A study on the stability of ferrous sulfamate in nitric acid found that the rate of oxidation increased with temperature, with a calculated apparent activation energy of 23.5 kcal/mol.[6] Therefore, storing solutions at lower temperatures is recommended.

-

Atmospheric Exposure: The presence of oxygen is the primary driver of oxidation. Minimizing the headspace in storage containers and, for high-purity applications, blanketing the solution with an inert gas like nitrogen or argon can significantly extend its shelf life. Commercial solutions are sometimes stabilized with iron powder.[11] The material is often described as "air sensitive".[3]

Experimental Characterization Protocols

To ensure reproducibility and accuracy in research, standardized protocols for the preparation and characterization of iron(II) sulfamate solutions are essential.

4.1. Protocol: Preparation of an Iron(II) Sulfamate Stock Solution

Causality: This protocol is designed to create a relatively stable stock solution by minimizing dissolved oxygen and maintaining an acidic pH from the outset to inhibit premature oxidation of the Fe(II) ion.

Methodology:

-

Deoxygenate Water: Sparge high-purity deionized water with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

-

Acidify: To the deoxygenated water, add a small amount of sulfamic acid to achieve a pH between 2.5 and 3.0. This pre-acidification prevents the hydrolysis and oxidation of the iron(II) salt upon dissolution.

-

Dissolution: Weigh the required amount of solid iron(II) sulfamate and dissolve it in the deoxygenated, acidified water with gentle stirring. Perform this step under a continuous blanket of inert gas if possible.

-

Final Volume: Once fully dissolved, bring the solution to the final desired volume using the deoxygenated, acidified water.

-

Storage: Transfer the solution to a tightly sealed container, minimizing headspace. For long-term storage, purge the headspace with inert gas and store in a cool, dark location.

4.2. Protocol: Determination of Iron(II) Concentration via UV-Vis Spectrophotometry

Causality: This method provides a reliable and accurate measurement of the Fe(II) concentration. It relies on the formation of a stable, intensely colored complex between Fe(II) and 1,10-phenanthroline. Hydroxylamine hydrochloride is used as a reducing agent to ensure any Fe(III) that may have formed is converted back to Fe(II), thus allowing for the determination of the total iron concentration, which is often the parameter of interest. If only Fe(II) is to be measured, this step should be omitted.

Methodology:

-

Reagent Preparation:

-

1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of deionized water, warming gently if necessary.

-

Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.

-

Buffer Solution (Sodium Acetate): Prepare a suitable buffer to maintain the pH in the optimal range for complex formation (typically pH 4-6).

-

-

Sample Preparation: Prepare a dilution of the iron(II) sulfamate stock solution such that the final concentration falls within the linear range of the calibration curve (e.g., 1-8 mg/L).[12]

-

Complex Formation:

-

To a 10 mL volumetric flask, add the diluted iron(II) sample.

-

Add 1 mL of the hydroxylamine hydrochloride solution and mix. Allow to stand for 10 minutes to ensure complete reduction of any Fe(III).

-

Add 2 mL of the 1,10-phenanthroline solution.

-

Add the buffer solution to adjust the pH.

-

Dilute to the 10 mL mark with deionized water and mix thoroughly.

-

-

Measurement: Allow the color to develop for 15-20 minutes. Measure the absorbance of the orange-red complex at its maximum wavelength (λ_max ≈ 510 nm) using a UV-Vis spectrophotometer.

-

Quantification: Determine the concentration using a calibration curve prepared from standards of known iron concentration.

4.3. Protocol: Assessing Solution Stability

Causality: This protocol establishes a framework to quantify the rate of degradation of an iron(II) sulfamate solution under specific environmental conditions (e.g., ambient light and air exposure vs. dark, inert atmosphere). This provides critical data for determining the viable shelf-life and optimal storage conditions for the solution in a given application.

Methodology:

-

Preparation: Prepare a fresh solution of iron(II) sulfamate as described in Protocol 4.1.

-

Initial Measurement (T=0): Immediately after preparation, take an aliquot of the solution and determine its Fe(II) concentration using the method in Protocol 4.2. This is the baseline reading.

-

Experimental Setup: Divide the remaining solution into two or more storage containers representing the conditions to be tested (e.g., one sealed tightly and stored in the dark; another left open to the atmosphere on a lab bench).

-

Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24, and 48 hours), carefully extract an aliquot from each experimental container.

-

Analysis: Immediately analyze the Fe(II) concentration of each aliquot using the same method as the baseline measurement.

-

Data Interpretation: Plot the Fe(II) concentration as a function of time for each condition. The rate of decrease in concentration provides a quantitative measure of the solution's stability under those conditions.

Conclusion

Iron(II) sulfamate solutions are critical components in advanced technological fields, primarily due to the properties of the hydrated ferrous ion. Their high solubility and utility as a source for ductile electrodeposits and as a precise reducing agent are well-established. However, the inherent instability of the Fe(II) ion in the presence of atmospheric oxygen necessitates a thorough understanding of its physicochemical behavior. The stability is critically dependent on environmental factors, with low pH, low temperature, and exclusion of oxygen being essential for preserving the solution's integrity. The protocols detailed in this guide provide a robust framework for the preparation, quantification, and stability assessment of iron(II) sulfamate solutions, enabling researchers and scientists to achieve greater accuracy and reproducibility in their work.

References

-

Ondrejcin, R. S. (1963). Stability of Ferrous Sulfamate in Nitric Acid Solutions. E.I. du Pont de Nemours & Co. Retrieved from [Link]

-

LookChem. (n.d.). Cas 14017-39-1, FERROUS SULFAMATE. Retrieved from [Link]

-

Lutz, H.D. (1983). Iron(II) Sulfite Solubility. IUPAC-NIST Solubility Data Series. Retrieved from [Link]

- Long, G. J., & Robinson, W. T. (1981). Synthesis and Structural Studies of Iron (II) and Iron (III) Sulfonates. Inorganic Chemistry, 20(5), 1370-1376.

-

CPAChem. (2019, April 24). Safety data sheet - Iron (II) Sulphate 0.1M. Retrieved from [Link]

-

Smit, J., & Ogburn, F. (1969). Evaluation of a proprietary iron sulfamate plating bath: Technical report. National Bureau of Standards. Retrieved from [Link]

-

Sciencemadness Wiki. (2023, November 18). Iron(II) sulfate. Retrieved from [Link]

- Lee, J. H., et al. (2002). Method for electroplating Ni-Fe-P alloys using sulfamate solution. Google Patents (U.S. Patent No. 6,428,683).

-

Savannah River Site. (2003). Studies with Ferrous Sulfamate and Alternate Reductants for 2nd Uranium Cycle. OSTI.GOV. Retrieved from [Link]

- Rosenberg, S., et al. (2001). Electroplating formulation and process for plating iron onto aluminum/aluminum alloys. Google Patents (U.S. Patent No. 6,284,123).

-

Wikipedia. (n.d.). Iron(II) sulfate. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Iron(II) sulfamate, 250 grams. Retrieved from [Link]

- Ussher, S. J., et al. (2017). A Comparison between Four Analytical Methods for the Measurement of Fe(II) at Nanomolar Concentrations in Coastal Seawater. Frontiers in Marine Science, 4, 193.

- Al-Saidi, K. H. (2022). A new method for the determination of iron (II) in a pharmaceutical preparation using the color intensity (RGB) of a smartphone. ScienceScholar, 4(2), 1-10.

- Nikolić, V. D., et al. (2014). The synthesis and characterization of iron(II): Gluconate. Journal of the Serbian Chemical Society, 79(1), 45-56.

-

Nikolić, V. D., et al. (2014). The synthesis and characterization of iron(II): Gluconate. SciSpace. Retrieved from [Link]

-

Galvanica Consonni. (n.d.). Sulfamate Nickel Plating. Retrieved from [Link]

-

Al-Saidi, K. H. (2022). A new method for the determination of iron (II) in a pharmaceutical preparation using the color intensity (RGB) of a smartphone. Neliti. Retrieved from [Link]

-

Haz-Map. (n.d.). Iron(II) sulfamate - Hazardous Agents. Retrieved from [Link]

-

Nikolić, V. D., et al. (2014). The synthesis and characterization of iron(II): Gluconate. Semantic Scholar. Retrieved from [Link]

-

KC Jones Plating Company. (n.d.). Sulfamate Nickel Plating. Retrieved from [Link]

Sources

- 1. CAS 14017-39-1: Iron sulfamate | CymitQuimica [cymitquimica.com]

- 2. strem.com [strem.com]

- 3. lookchem.com [lookchem.com]

- 4. consonnisrl.it [consonnisrl.it]

- 5. kcjplating.com [kcjplating.com]

- 6. scispace.com [scispace.com]

- 7. sti.srs.gov [sti.srs.gov]

- 8. Iron(II) sulfate - Wikipedia [en.wikipedia.org]

- 9. Iron(II) Sulfate 7-hydrate (USP, BP, Ph. Eur.) pure, pharma grade [itwreagents.com]

- 10. govinfo.gov [govinfo.gov]

- 11. calpaclab.com [calpaclab.com]

- 12. sciencescholar.us [sciencescholar.us]

Solubility limits of ferrous sulfamate in water at varying temperatures

The following is an in-depth technical guide on the solubility and stability limits of ferrous sulfamate.

] Solubility & Thermodynamics[1][2]Executive Summary

Ferrous sulfamate (Iron(II) sulfamate) is characterized by exceptionally high aqueous solubility , significantly exceeding that of ferrous sulfate or chloride.[1][2] However, unlike stable alkali salts, its solubility profile is functionally limited by hydrolytic and oxidative instability rather than saturation kinetics alone.[1][2]

While commercial preparations achieve concentrations of 40–50% (w/w) at ambient temperatures, the "solubility limit" at elevated temperatures (>60°C) is a theoretical boundary rendered irrelevant by rapid decomposition into ammonium sulfate and iron oxides.[1][2] This guide defines the practical processing windows, thermodynamic constraints, and validated protocols for handling this reagent in drug development and electrolytic applications.[1][2]

Physicochemical Characterization

Ferrous sulfamate is rarely isolated as a dry solid due to its hygroscopic nature and tendency to oxidize.[1][2] It is primarily utilized as a concentrated concentrate.[1][2]

| Property | Value / Description |

| Chemical Formula | |

| Molecular Weight | 248.03 g/mol |

| Appearance | Deep green liquid (aqueous); pale green crystalline solid (hydrated) |

| Saturation Limit (25°C) | ~48–50% w/w (approx.[1][2][3] 1.48 g/cm³ density) |

| pH of Solution | 1.0 – 2.5 (Highly Acidic) |

| Critical Instability Temp. | > 65°C (Rapid Hydrolysis) |

The "Solubility vs. Stability" Paradox

For most salts (e.g., NaCl), solubility is a fixed thermodynamic equilibrium (

Solubility Data & Thermal Limits

The following data represents practical saturation limits derived from industrial synthesis and nuclear reprocessing standards (Purex process), rather than standard crystallographic solubility, which is difficult to measure due to oxidation.

Table 1: Practical Solubility and Stability Windows

| Temperature (°C) | Solubility Limit (% w/w) | Phase Behavior & Stability Notes |

| 0°C | ~35–40% | Stable.[1][2] Viscosity increases significantly.[1][2] No crystallization observed in commercial 40% grades.[1][2] |

| 20°C | 48–50% | Optimal Processing Window. Solutions are stable if deoxygenated.[1][2] Density ~1.50 g/mL. |

| 40°C | >55% (Est.)[1][2] | High solubility, but hydrolysis rate accelerates.[1][2] Use immediately. |

| 60°C | Undefined | Critical Threshold. Hydrolysis to ammonium sulfate begins.[1][2] |

| >80°C | N/A | Unstable. Rapid decomposition.[1][2] Irreversible precipitation of ferric oxide/hydroxide sludge.[1][2] |

Technical Insight: Commercial concentrates are typically standardized to 10.8% - 11% Iron (Fe) by weight , which corresponds to approximately 48% Ferrous Sulfamate .[1][2] Attempts to concentrate further often result in "salting out" of hydrolysis byproducts rather than the target salt.[1][2]

Mechanisms of Instability

Understanding the degradation pathways is essential for researchers using this compound as a reducing agent or electrolyte.[1][2]

Hydrolysis Pathway (Thermal Degradation)

At temperatures >60°C, the sulfamate ion hydrolyzes, consuming the acid and precipitating iron oxides.[2]

Oxidation Pathway (Chemical Degradation)

Ferrous iron (

Diagram 1: Stability & Degradation Logic

Caption: Thermal hydrolysis and oxidative degradation pathways limiting the effective solubility of ferrous sulfamate.

Experimental Protocol: Determination of Saturation

Since standard gravimetric analysis (drying to constant weight) causes decomposition of the sulfamate moiety, Redox Titration combined with Density Measurement is the required standard for validating concentration.[1][2]

Protocol: Potentiometric Determination of Saturation

Objective: Determine exact Fe(II) concentration in a saturated supernatant without thermal degradation.[1]

Reagents:

-

Cerium(IV) Sulfate Standard Solution (0.1 N)[2]

-

Ferroin Indicator[1]

-

Sulfuric Acid (1 M, deoxygenated)[2]

Workflow:

-

Saturation: Add excess iron powder to 50% Sulfamic Acid solution at 40°C under

atmosphere. Stir for 4 hours. -

Filtration: Filter supernatant through a 0.45 µm PTFE membrane (inert to acid) into a pre-weighed volumetric flask.

-

Density Calculation: Weigh the flask to determine Specific Gravity (SG).

-

Titration:

-

Calculation:

[1]

Diagram 2: Validation Workflow

Caption: Step-by-step workflow for determining ferrous sulfamate solubility without thermal decomposition.

Applications in Drug Development & Synthesis[2]

While primarily known for electroplating, Ferrous Sulfamate is a valuable reagent in pharmaceutical synthesis due to its high metal loading and sulfamate leaving group .[1][2]

-

Gentle Reduction: Used as a high-concentration reducing agent in aqueous media where chloride (corrosive) or sulfate (lower solubility) ions are undesirable.[1][2]

-

Catalyst Precursor: Acts as a highly soluble precursor for loading Iron onto silica or zeolite supports.[1][2] The sulfamate ligand decomposes cleanly upon calcination, leaving pure metal active sites without halide contamination.[1][2]

-

Stabilization: In nuclear reprocessing (Purex), it stabilizes Pu(III) and Np(IV) valence states, a property transferable to stabilizing transition metal intermediates in organometallic synthesis.[1][2]

References

-

Commercial Specification: Strem Chemicals. Iron(II) sulfamate, (38-42%) aqueous solution.[1][2][6][7] Catalog #93-2603. [2]

-

Synthesis & Patent: "Process for the preparation of metal sulfamates." US Patent 3,321,273. (1967).[1][2] Describes the reaction of sulfamic acid with iron powder to achieve ~50% concentration.

-

Nuclear Processing Data: Savannah River Site (SRS). Studies with Ferrous Sulfamate and Alternate Reductants. WSRC-TR-2002-00389.[1][2] Details stability and precipitation of ferrous sulfamate solids. [2]

-

Stability Analysis: Bibler, N. E. (1977).[1][2] Radiolytic Instability of Ferrous Sulfamate in Nuclear Process Solutions. Nuclear Technology, 34(2). [2]

-

General Solubility Rules: NIST/TRC Web Thermo Tables (WTT). Sulfamic acid and salts. [2]

Sources

- 1. Sulfamic Acid | NH2SO3H | CID 5987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfamic acid - Wikipedia [en.wikipedia.org]

- 3. Ferrous Sulfate Composition and Uses - Affinity Chemical [affinitychemical.com]

- 4. mining chemical sulfamic acid [surechemical.com]

- 5. Ferrous Sulfate | FeO4S | CID 24393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 14017-39-1: Iron sulfamate | CymitQuimica [cymitquimica.com]

- 7. strem.com [strem.com]

Thermodynamic stability of iron(II) sulfamate aqueous complexes

An In-Depth Technical Guide to the Thermodynamic Stability of Iron(II) Sulfamate Aqueous Complexes

Abstract

Iron(II) sulfamate, Fe(NH₂SO₃)₂, is a compound utilized in various chemical applications, including as a potent reducing agent and a precursor in materials synthesis.[1][2] For researchers, scientists, and drug development professionals, a quantitative understanding of its behavior in aqueous solutions is paramount for process optimization, formulation stability, and quality control. The thermodynamic stability of the iron(II) sulfamate complex dictates its speciation, reactivity, and bioavailability in solution. This guide provides a comprehensive overview of the fundamental principles governing the stability of aqueous iron(II) complexes, outlines the critical competing chemical equilibria, and presents a detailed, field-proven experimental framework for the precise determination of the thermodynamic stability constants for the iron(II)-sulfamate system. By synthesizing established methodologies for analogous iron complexes, this document serves as a robust technical resource for investigating and characterizing this important chemical system.

Introduction to Iron(II) Sulfamate and Complex Stability

The behavior of a metal salt in solution is rarely as simple as the dissolution of its constituent ions. The interaction between the metal cation and the anion, along with the ever-present water molecules, creates a dynamic system of competing equilibria.

The Iron(II) Cation in Aqueous Solution: The Aquo Complex

In an aqueous environment, the ferrous ion (Fe²⁺) does not exist as a simple, free ion. It is coordinated by six water molecules to form the hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺. This aquo complex is the true starting point for any ligand substitution reaction in solution. The stability and reactivity of this complex are the baseline against which the formation of other complexes, such as with sulfamate, is measured.

The Sulfamate Ligand (NH₂SO₃⁻): Structure and Coordinating Properties

The sulfamate anion (NH₂SO₃⁻) is the conjugate base of sulfamic acid. It is an interesting ligand that can be compared to the structurally similar sulfate ion (SO₄²⁻). Its potential to coordinate with the Fe²⁺ ion through one of the oxygen atoms makes it a candidate for forming inner-sphere complexes, displacing one or more of the water molecules from the [Fe(H₂O)₆]²⁺ coordination sphere.

Defining Thermodynamic Stability: Stability Constants (K) and Gibbs Free Energy (ΔG)

The thermodynamic stability of a complex in solution is a measure of the strength of the interaction between the central metal ion and its surrounding ligands.[3] This is quantified by the stability constant (or formation constant), K, which is the equilibrium constant for the complex formation reaction. For a simple 1:1 complex:

M + L ⇌ ML

The stability constant is given by: K = [ML] / ([M][L])

A large value of K indicates that the complex is highly favored at equilibrium, signifying a strong interaction and high stability.[4] The stability constant is directly related to the standard Gibbs free energy of formation (ΔG°), a fundamental measure of thermodynamic spontaneity, by the equation:

ΔG° = -RT ln(K)

where R is the gas constant and T is the absolute temperature. A more negative ΔG° corresponds to a larger K and a more stable complex.

Significance in Research and Pharmaceutical Development

Understanding the stability of iron(II) sulfamate is critical for its practical applications.

-

As a Reducing Agent: In processes like the purification of uranium, ferrous sulfamate is used to reduce Pu(IV) and Np(V/VI).[1] The concentration of the active [Fe(H₂O)₆]²⁺ species, and thus the reducing power, is governed by its complexation with sulfamate.

-

In Drug Development: Iron compounds are essential for treating conditions like iron-deficiency anemia.[5][6] The stability of an iron complex affects its solubility, its tendency to hydrolyze and precipitate at physiological pH, and its bioavailability. Unstable complexes may release free iron, which can catalyze the formation of reactive oxygen species.

-

In Chemical Synthesis: Iron(II) sulfamate serves as a source of soluble Fe²⁺ for the synthesis of specialty chemicals and coordination complexes.[] Knowledge of its speciation in solution is key to controlling reaction outcomes.

Theoretical Framework of Complex Formation

The formation of a metal complex in solution often proceeds in a stepwise manner, with each step having its own equilibrium constant.

Stepwise and Overall Stability Constants (β)

For a system where a metal ion M can bind multiple ligands L, the process occurs in steps:

M + L ⇌ ML ; K₁ = [ML] / ([M][L]) ML + L ⇌ ML₂ ; K₂ = [ML₂] / ([ML][L]) ... MLₙ₋₁ + L ⇌ MLₙ ; Kₙ = [MLₙ] / ([MLₙ₋₁][L])

These K values are the stepwise stability constants . Alternatively, the overall formation can be described by cumulative or overall stability constants , denoted by β:

M + L ⇌ ML ; β₁ = K₁ M + 2L ⇌ ML₂ ; β₂ = K₁K₂ M + nL ⇌ MLₙ ; βₙ = K₁K₂ ... Kₙ

These β values are essential for calculating the concentration of each complex species in a solution containing known total concentrations of the metal and ligand.[3][4]

The Chelate Effect

The chelate effect describes the enhanced stability of complexes formed by polydentate ligands (ligands that bind to the metal ion through more than one donor atom) compared to complexes with an equivalent number of analogous monodentate ligands.[3] The sulfamate ion is typically considered a monodentate ligand, binding through an oxygen atom. Therefore, the significant stability enhancement of the chelate effect is not expected in the iron(II)-sulfamate system.

Key Thermodynamic Parameters: Enthalpy (ΔH) and Entropy (ΔS) of Complexation

The Gibbs free energy is composed of enthalpic and entropic contributions:

ΔG° = ΔH° - TΔS°

-

Enthalpy (ΔH°): Represents the change in heat content of the system. A negative ΔH° (exothermic reaction) indicates the formation of stronger bonds in the complex than existed in the solvated reactants.

-

Entropy (ΔS°): Represents the change in disorder of the system. A positive ΔS° is generally favorable and is often driven by the release of ordered solvent molecules from the metal's and ligand's solvation shells upon complex formation.

Measuring the stability constant at different temperatures allows for the determination of both ΔH° and ΔS° via the van 't Hoff equation, providing deeper insight into the nature of the metal-ligand bond.

Factors Influencing Stability

The measured stability of a complex is highly dependent on the experimental conditions:

-

Ionic Strength: The concentration of background electrolyte ions affects the activity coefficients of the charged species in solution. Stability constants should be measured at a constant ionic strength or extrapolated to zero ionic strength for comparability.[8][9]

-

Temperature: As seen in the van 't Hoff relationship, temperature directly influences the stability constant.

-

pH: The pH of the solution can dramatically affect complex stability by influencing competing hydrolysis reactions (discussed next).[10]

Critical Competing Equilibria in the Fe(II)-Sulfamate System

The stability of the iron(II)-sulfamate complex cannot be considered in isolation. Several other reactions occur simultaneously in an aqueous solution that compete for the Fe²⁺ ion or the sulfamate ligand.

Hydrolysis of the Iron(II) Aquo Ion

The [Fe(H₂O)₆]²⁺ complex is a weak acid and can undergo hydrolysis, especially as the pH increases. This involves the loss of a proton from a coordinated water molecule to form hydroxo complexes.[11][12]

[Fe(H₂O)₆]²⁺ ⇌ [Fe(H₂O)₅(OH)]⁺ + H⁺

Further hydrolysis can lead to the precipitation of iron(II) hydroxide, Fe(OH)₂(s), effectively removing Fe²⁺ from the solution and shifting the sulfamate complexation equilibrium. Any accurate determination of the Fe(II)-sulfamate stability constant must account for these hydrolysis equilibria.

Oxidation of Iron(II) to Iron(III)

Aqueous solutions of iron(II) are susceptible to oxidation by dissolved oxygen to form iron(III).[13][14]

4Fe²⁺(aq) + O₂(g) + 4H⁺(aq) → 4Fe³⁺(aq) + 2H₂O(l)

This process is kinetically significant and represents a major pathway for the degradation of iron(II) solutions. Iron(III) itself undergoes much more extensive hydrolysis than iron(II) and forms highly stable complexes with many ligands. To obtain reliable thermodynamic data for the Fe(II) system, experiments must be conducted under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.

A Diagrammatic Overview of Competing Reactions

The following diagram illustrates the central iron(II)-sulfamate equilibrium and the key competing pathways that must be controlled or accounted for during experimental investigation.

Caption: Key Equilibria in the Aqueous Fe(II)-Sulfamate System.

Experimental Determination of Stability Constants: A Methodological Guide

Given the lack of extensive published data for the iron(II)-sulfamate system, researchers must rely on established experimental techniques to determine its stability constants. Potentiometric titration is a highly reliable and precise method for this purpose.

Featured Protocol: Potentiometric pH Titration

Principle: This technique involves monitoring the hydrogen ion concentration (via a pH electrode) of a solution containing the metal ion and the ligand during titration with a strong acid or base.[8][9] If the ligand is the conjugate base of a weak acid, or if the metal hydrolysis is significant, complex formation will alter the solution's pH profile compared to a titration of the ligand alone. By analyzing these changes, both the ligand's protonation constants and the metal-ligand stability constants can be calculated simultaneously.[10]

Causality of Experimental Choice: Potentiometric titration is the method of choice because it does not require the complex to have a unique chromophore, making it suitable for potentially colorless or weakly colored systems. It is a highly precise thermodynamic method that directly measures the activity of H⁺, which is involved in the competing hydrolysis equilibria. This allows for the deconvolution of multiple simultaneous equilibria, providing a complete and accurate model of the system.

Self-Validating System: The protocol's integrity is maintained by calibrating the electrode system to measure H⁺ concentration directly (not just activity), performing titrations of the ligand alone to independently determine its acidity constants, and using specialized software to refine a chemical model that must fit the experimental data across the entire titration range. A good fit validates the proposed model and the resulting constants.

-

Reagent Preparation:

-

Iron(II) Solution: Prepare a stock solution of a non-coordinating iron(II) salt, such as Fe(ClO₄)₂ or Fe(CF₃SO₃)₂, in a known concentration of strong acid (e.g., HClO₄) to suppress initial hydrolysis. The exact concentration of both Fe²⁺ and H⁺ must be determined accurately.

-

Ligand Solution: Prepare a stock solution of sodium sulfamate (NaNH₂SO₃) or sulfamic acid (HNH₂SO₃). The exact concentration should be determined by titration if starting from the acid.

-

Titrant: Prepare a carbonate-free solution of a strong base (e.g., NaOH) and standardize it against a primary standard like potassium hydrogen phthalate (KHP).

-

Background Electrolyte: Prepare a concentrated solution of an inert salt (e.g., NaClO₄ or KNO₃) to maintain a constant high ionic strength (e.g., 0.1 M or 1.0 M) in all experiments.

-

-

System Calibration and Setup:

-

Use a high-precision pH meter and a glass combination electrode.

-

Calibrate the electrode system by performing an acid-base titration in the same background electrolyte to be used in the main experiments. This allows for the determination of E₀ and the electrode slope, enabling the conversion of measured potential (mV) directly into hydrogen ion concentration, [H⁺].[10]

-

Perform all titrations in a jacketed vessel at a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Continuously bubble a pre-saturated inert gas (argon or nitrogen) through the solution to prevent the oxidation of Fe(II).

-

-

Titration Procedure:

-

Ligand Protonation: First, titrate a solution of the sulfamate ligand (in the background electrolyte) with standardized strong acid to determine its protonation constants (if any).

-

Complexation Titration: Titrate a solution containing known amounts of the iron(II) salt, the sulfamate ligand, and strong acid (in the background electrolyte) with the standardized strong base. Use several different metal-to-ligand ratios (e.g., 1:1, 1:2, 1:5) to ensure the model is robust.

-

Record the volume of titrant added and the corresponding potential (mV) at regular intervals, ensuring equilibrium is reached after each addition.

-

-

Data Analysis:

-

Use specialized computer software (e.g., Hyperquad, SCOGS) to analyze the titration data.[15]

-

Input the known analytical concentrations of all components, the electrode calibration data, and the ligand protonation constants.

-

Propose a chemical model that includes the expected species: H⁺, OH⁻, Fe²⁺, ligand, Fe(OH)⁺, Fe(OH)₂, and the potential Fe(II)-sulfamate complexes (FeL⁺, FeL₂, etc.).

-

The software performs a non-linear least-squares refinement to find the stability constants (β values) for the metal-ligand complexes that best fit the experimental titration curves. The quality of the fit (e.g., low sum of squared residuals) validates the proposed model and the calculated constants.

-

Workflow for Potentiometric Determination of Stability Constants

Caption: Workflow for Potentiometric Titration.

Alternative/Confirmatory Protocol: UV-Visible Spectrophotometry

If the formation of the iron(II)-sulfamate complex results in a change in the solution's UV-Visible absorption spectrum, spectrophotometric methods can be used to determine the complex's stoichiometry and its conditional stability constant.

Principle: The Method of Continuous Variations (Job's Plot) is used to determine the stoichiometry of the dominant complex.[16][17] A series of solutions is prepared where the mole fraction of the metal and ligand is varied while keeping the total molar concentration constant. The absorbance is measured at a wavelength where the complex absorbs maximally. The peak of the plot of absorbance versus mole fraction reveals the stoichiometry.

-

Prepare Equimolar Stock Solutions: Prepare stock solutions of the iron(II) salt and sodium sulfamate of the exact same molarity (e.g., 0.01 M).

-

Prepare Solution Series: In a series of volumetric flasks, mix the two stock solutions in varying proportions (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0 mL) to keep the total volume and total moles of reactants constant. Ensure the pH and ionic strength are buffered/fixed.

-

Measure Absorbance: After allowing the solutions to equilibrate, measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.

-

Plot and Analyze: Plot the measured absorbance against the mole fraction of the ligand (X_L). The maximum of the curve will correspond to the stoichiometry of the complex. For example, a peak at X_L = 0.5 indicates a 1:1 complex, while a peak at X_L = 0.67 indicates a 1:2 (ML₂) complex.

Data Interpretation and Summary

The experimental protocols described will yield stability constants under specific conditions of temperature and ionic strength.

Ionic Strength and Temperature Dependence

To make the data broadly applicable, the dependence on ionic strength can be modeled using formalisms like the Specific Interaction Theory (SIT), which allows for robust extrapolation to the standard state of zero ionic strength.[8][11] Repeating the experiments at several different temperatures allows for the construction of a van 't Hoff plot (ln(K) vs. 1/T), from which the standard enthalpy (ΔH°) and entropy (ΔS°) of complexation can be determined, providing a complete thermodynamic profile.

Summary of Thermodynamic Data for Analogous Fe(II) Complexes

While data for iron(II) sulfamate is sparse, data for the analogous iron(II) sulfate system provides a useful point of comparison. These values give an expected order of magnitude for the stability of a simple 1:1 oxoanion complex with Fe(II).

| Complex Species | log K (Stability Constant) | Ionic Medium | Temperature (°C) | Reference |

| FeSO₄⁰ | ~2.0 - 2.5 | Extrapolated to I=0 | 25 | [8][9] |

| Fe(SO₄)₂²⁻ | log β₂ ~ 2.5 | Extrapolated to I=0 | 25 | [9] |

Note: These values are for the sulfate complex and serve only as an estimate for what might be expected for the sulfamate complex.

Conclusion and Future Directions

The thermodynamic stability of iron(II) sulfamate in aqueous solution is a fundamental property that underpins its utility in diverse scientific and industrial fields. While direct thermodynamic constants are not widely reported in the literature, this guide has established the theoretical framework and provided detailed, actionable protocols for their determination. The use of potentiometric pH titration under a controlled inert atmosphere stands as the most rigorous method for obtaining a complete speciation model, accounting for critical competing equilibria such as hydrolysis and preventing oxidative degradation.

For researchers in materials science, geochemistry, and particularly in drug development, the experimental determination of the stability constants (K), enthalpy (ΔH°), and entropy (ΔS°) for the Fe(II)-sulfamate system is a critical step. This data will enable the accurate prediction of iron speciation, inform formulation strategies to enhance stability and bioavailability, and allow for precise control over chemical processes where iron(II) sulfamate is a key reagent. The methodologies outlined herein provide a clear path forward to filling this knowledge gap.

References

-

ResearchGate. (n.d.). Determination of Stability Constants of Iron(II) Complexes of as-Triazines Containing Ferroin-Yielding Chromogens. Retrieved from [Link]

-

Global Scientific Journal. (2023). DETERMINATION OF STABILITY CONSTANT OF Fe(II) BIPYRIDINE COMPLEX. GSJ, 11(5). Retrieved from [Link]

-

IUPAC. (2007). Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications. Pure and Applied Chemistry, 79(5), 819-1016. Retrieved from [Link]

-

Semantic Scholar. (2020). Determination of Stability Constants of Iron(II) Complexes of as-Triazines Containing Ferroin-Yielding Chromogens. Dhaka University Journal of Science. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability constants of iron(II) sulfate complexes. Retrieved from [Link]

-

PubMed. (2002). Stability constants of iron(II) sulfate complexes. Annali di Chimica, 92(5-6), 513-520. Retrieved from [Link]

-

Wikipedia. (n.d.). Stability constants of complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Structural Studies of Iron (II) and Iron (III) Sulfonates. Retrieved from [Link]

-

David Publishing. (n.d.). A Consistent Set of Thermodynamic Data for Iron and Reevaluation of Green Rusts and Fougerite Solubilities. Retrieved from [Link]

-

Asian Journal of Chemistry. (2011). Synthesis and Characterization of Iron(II) Carbonyl Complexes Related to Cluster-Free Hydrogenase. 23(10), 4461-4463. Retrieved from [Link]

-

Semantic Scholar. (1995). Thermodynamic Properties of the Aqueous Ions (2+ and 3+) of Iron and the Key Compounds of Iron. Journal of Physical and Chemical Reference Data. Retrieved from [https://www.semanticscholar.org/paper/Thermodynamic-Properties-of-the-Aqueous-Ions-(2%2B-Parker-Khodakovskii/030616b6c16a3038d1797e88421e4a390886a877]([Link]

-

SciSpace. (2014). The synthesis and characterization of iron(II): Gluconate. Advanced technologies, 3(2), 16-24. Retrieved from [Link]

-

PubMed. (2002). On the complex formation equilibria between iron (III) and sulfate ions. Annali di Chimica, 92(7-8), 661-668. Retrieved from [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. (2014). STUDIES ON FORMATION CONSTANT OF Co(II), Ni(II), Cr(III) AND Fe(III) ION COMPLEXES WITH SOME HETEROCYCLES BY pH. 4(3). Retrieved from [Link]

-

Taylor & Francis Online. (2014). Stability constants and complex formation equilibria between iron, calcium, and zinc metal ions with vitamin B9 and glycine. Journal of Chemical & Engineering Data, 59(10), 3058-3067. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 8.2: Formation Constants Lab. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of a Terminal Iron(II)–PH2 Complex and a Series of Iron(II). Retrieved from [Link]

-

MDPI. (2020). Synthesis and Structure of Iron (II) Complexes of Functionalized 1,5-Diaza-3,7-Diphosphacyclooctanes. Molecules, 25(16), 3740. Retrieved from [Link]

-

Nuclear Energy Agency (NEA). (n.d.). CHEMICAL THERMODYNAMICS OF IRON: PART 2. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Thermodynamic Modelling of Aqueous Fe(II) Sulfate Solutions. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Studies with Ferrous Sulfamate and Alternate Reductants for 2nd Uranium Cycle. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidative hydrolysis of Fe(Ⅱ) in the process of hydrothermal synthesis of hematite | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Versatile applicability of a new reagent for iron(II) determination in pharmaceutical products, foodstuffs, soil, and water samples. Retrieved from [Link]

-

University of British Columbia. (n.d.). A Study of Basic Iron Sulphate Formation and Control in the Autoclaving of Argentiferous Sulphide Gold Ores. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Solubility, speciation and thermodynamics of Fe in reducing aqueous KCl solutions. Retrieved from [Link]

-

PubMed. (2019). Development of iron(II) sulfate nanoparticles produced by hot-melt extrusion and their therapeutic potentials for colon cancer. International Journal of Pharmaceutics, 558, 388-395. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Formulation Development of Non-effervescent Floating Pellets of Dried Ferrous Sulphate by Extrusion- Spheronization Technique. Retrieved from [Link]

-

PubMed. (2002). Kinetic model for Fe(II) oxidation in seawater in the absence and presence of natural organic matter. Environmental Science & Technology, 36(4), 642-648. Retrieved from [Link]

Sources

- 1. sti.srs.gov [sti.srs.gov]

- 2. CAS 14017-39-1: Iron sulfamate | CymitQuimica [cymitquimica.com]

- 3. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 4. globalscientificjournal.com [globalscientificjournal.com]

- 5. scispace.com [scispace.com]

- 6. rjptonline.org [rjptonline.org]

- 8. researchgate.net [researchgate.net]

- 9. Stability constants of iron(II) sulfate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research Collection | ETH Library [research-collection.ethz.ch]

- 11. davidpublisher.com [davidpublisher.com]

- 12. Solubility, speciation and thermodynamics of Fe in reducing aqueous KCl solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Kinetic model for Fe(II) oxidation in seawater in the absence and presence of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

Ferrous Sulfamate: Technical Profile and Safety Guide

[1]

Abstract

Ferrous sulfamate (Iron(II) sulfamate) is a specialized transition metal salt valued for its high solubility and utility as a selective reducing agent in process chemistry and nuclear fuel reprocessing.[1][2] Unlike the more common ferrous sulfate, ferrous sulfamate offers unique anion stability and compatibility with sulfamate-based electrolytic systems.[1] This guide provides a comprehensive technical analysis of CAS 14017-39-1, detailing its physicochemical properties, synthesis protocols, safety data, and applications in advanced research and development.[1]

Chemical Identity & Physicochemical Properties[1][3][4]

Ferrous sulfamate is the iron(II) salt of sulfamic acid.[1][3][4] It is most frequently encountered in research and industry as a concentrated aqueous solution due to the high solubility of the sulfamate anion.

Core Identifiers

| Property | Detail |

| Chemical Name | Iron(II) sulfamate |

| CAS Number | 14017-39-1 |

| Molecular Formula | Fe(NH₂SO₃)₂ |

| Molecular Weight | 248.02 g/mol |

| Synonyms | Iron(II) disulfamate; Sulfamic acid, iron(2+) salt |

| Appearance | Green liquid (solution) or off-white/green crystalline solid |

| Solubility | Highly soluble in water; miscible with glycerol |

| pH (Solution) | Acidic (typically pH 2.0–3.0 in solution) |

Structural Characteristics

The compound consists of a ferrous cation (

Synthesis & Production Protocol

For research applications requiring high-purity reagents, ferrous sulfamate can be synthesized directly from elemental iron and sulfamic acid.[1] This method minimizes contamination from chloride or sulfate ions common in metathesis routes.[1]

Laboratory-Scale Synthesis Protocol

Objective: Preparation of a 1 M Ferrous Sulfamate solution.

Reagents:

-

Iron powder (High purity, reduced, >99%)[1]

-

Sulfamic acid (

), crystalline[1] -

Deoxygenated Deionized (DI) Water[1]

-

Nitrogen gas (

) for sparging[1]

Procedure:

-

Preparation: Sparge 500 mL of DI water with

for 30 minutes to remove dissolved oxygen. This prevents the oxidation of -

Acid Dissolution: Dissolve 194.2 g of Sulfamic acid (2.0 moles) in the deoxygenated water. Maintain temperature at 25°C.

-

Metal Addition: Slowly add 55.85 g of Iron powder (1.0 mole) to the acid solution under continuous stirring and

blanket.-

Reaction:

[1]

-

-

Digestion: Heat the mixture gently to 50°C to ensure complete reaction of the iron. Hydrogen gas will evolve; ensure adequate ventilation.[1]

-

Filtration: Once hydrogen evolution ceases and the solution turns a clear deep green, filter the solution through a 0.2 µm membrane under inert atmosphere to remove unreacted iron fines.[1]

-

Storage: Store in a sealed container under argon or nitrogen.

Applications in R&D and Process Chemistry[1]

Selective Reducing Agent (Nuclear & Metallurgical)

Ferrous sulfamate is a potent reducing agent used critically in the partitioning of actinides.[1] In the PUREX process , it reduces Plutonium(IV) to Plutonium(III), which is less extractable by organic solvents (like TBP), allowing for the selective separation of Plutonium from Uranium.[1]

This mechanism serves as a model for process chemistry where selective reduction of metal centers is required without introducing halide contaminants (like

Electroforming and Plating

In drug delivery device manufacturing (e.g., microneedle molds), ferrous sulfamate baths are used to deposit iron with low internal stress.[1] The sulfamate anion is less prone to hydrolysis than sulfate, allowing for higher current densities and harder deposits.[1]

Safety & Toxicology (SDS Summary)

Hazard Classification (GHS):

-

Skin Irritation: Category 2[1]

-

Eye Irritation: Category 2A[1]

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed)[1]

Toxicological Data

While specific LD50 data for Ferrous Sulfamate is limited, it is toxicologically managed similarly to other soluble ferrous salts (e.g., Ferrous Sulfate).[1]

-

LD50 (Oral, Rat): Estimated ~300–1000 mg/kg (based on

read-across).[1] -

Target Organs: Liver, Gastrointestinal tract.[1]

Handling & PPE Standards

-

Engineering Controls: Use only in a chemical fume hood to manage acid mists.

-

Eye Protection: Chemical splash goggles are mandatory.[1]

-

Skin Protection: Nitrile gloves (0.11 mm minimum thickness).[1]

-

Incompatibility: Avoid contact with strong oxidizers (e.g., nitric acid) and strong bases.[1] Note: While used in nitric acid solutions for nuclear processing, the reaction is exothermic and generates gases; controlled addition is required.[1]

Environmental Impact

Ferrous salts are harmful to aquatic life due to the formation of acidic hydrolysis products and the consumption of dissolved oxygen during the oxidation of

-

Disposal: Neutralize with lime or sodium carbonate to precipitate Iron(III) hydroxide/oxide before disposal of the solid sludge according to local hazardous waste regulations.[1]

Visualizations

Synthesis Reaction Workflow

The following diagram illustrates the direct synthesis pathway, highlighting the critical inert atmosphere requirement to prevent oxidation.

Figure 1: Process flow for the synthesis of high-purity Ferrous Sulfamate under inert conditions.

Redox Mechanism in Separation Chemistry

This diagram depicts the mechanism of Ferrous Sulfamate acting as a reductant in a biphasic extraction system (e.g., PUREX-style separation), demonstrating its utility in isolating specific metal oxidation states.

Figure 2: Redox mechanism showing the reduction of a metal species to facilitate phase transfer.[1]

References

An In-depth Technical Guide to the Oxidation-Reduction Potential of Iron(II) Sulfamate Systems

Executive Summary

The oxidation-reduction potential (ORP) of iron(II) sulfamate solutions is a critical parameter in numerous industrial applications, most notably in electroplating and surface finishing. This guide provides a comprehensive technical overview of the fundamental principles governing the Fe(II)/Fe(III) redox couple in a sulfamate matrix. We will explore the core electrochemical reactions, elucidate the significant factors influencing the ORP, and provide detailed, field-proven protocols for its accurate measurement. This document is intended for researchers, process chemists, and engineers who require a deep, causal understanding of this system to optimize process control, ensure product quality, and maintain operational stability.

Foundational Principles of the Iron Sulfamate Redox System

The tendency of a chemical species to acquire electrons and thereby be reduced is measured by its reduction potential. In the iron(II) sulfamate system, the primary reaction of interest is the reversible conversion between the ferrous (Fe²⁺) and ferric (Fe³⁺) states.

Core Redox Half-Reaction: Fe³⁺ + e⁻ ⇌ Fe²⁺

The measured ORP of a solution, expressed in millivolts (mV), reflects the equilibrium position of this reaction. A more positive ORP indicates a greater tendency for reduction (stronger oxidizing conditions), signifying a higher relative concentration of Fe³⁺. Conversely, a more negative ORP indicates a greater tendency for oxidation (stronger reducing conditions), driven by a higher relative concentration of Fe²⁺.

The behavior of this system is mathematically described by the Nernst equation, which relates the measured potential (E) to the standard potential (E°), temperature, and the activities (approximated by concentrations) of the oxidized and reduced species.[1][2][3]

Nernst Equation for the Fe³⁺/Fe²⁺ Couple: E = E° - (RT/nF) * ln([Fe²⁺]/[Fe³⁺])

Where:

-

E: Measured electrode potential

-

E°: Standard electrode potential for the Fe³⁺/Fe²⁺ couple

-

R: Universal gas constant

-

T: Absolute temperature (Kelvin)

-

n: Number of electrons transferred (n=1)

-

F: Faraday constant

-

[Fe²⁺], [Fe³⁺]: Molar concentrations of the ferrous and ferric ions

This equation is the cornerstone of understanding and predicting the ORP of the iron sulfamate bath.[1][2][3]

Key Factors Influencing ORP in Iron(II) Sulfamate Systems

The ORP of an iron sulfamate solution is not a static property but is dynamically influenced by several critical process variables.[4] Understanding and controlling these factors is paramount for process stability.

Ratio of Ferric to Ferrous Ions ([Fe³⁺]/[Fe²⁺])

As evident from the Nernst equation, the ratio of the oxidized species (Fe³⁺) to the reduced species (Fe²⁺) is the most direct determinant of the ORP. In practical terms, the ingress of atmospheric oxygen or other oxidants will convert Fe²⁺ to Fe³⁺, causing a significant and positive shift in the ORP. This is often an indicator of bath aging or contamination.

pH of the Solution

The pH plays a crucial, albeit indirect, role. While not explicitly in the primary redox equation, hydrogen ion concentration heavily influences the stability of the Fe³⁺ ion. At higher pH values (typically above 2.5-3.0), Fe³⁺ is prone to hydrolysis, forming insoluble ferric hydroxide (Fe(OH)₃) precipitates.[5][6]

Hydrolysis Reaction: Fe³⁺ + 3H₂O ⇌ Fe(OH)₃(s) + 3H⁺

This reaction effectively removes Fe³⁺ from the solution, which, according to Le Châtelier's principle, shifts the primary redox equilibrium (Fe²⁺ ⇌ Fe³⁺ + e⁻) to the right. This shift leads to the consumption of Fe²⁺ and can cause a drop in the measured ORP, along with the formation of performance-degrading sludge.[7] Sulfamic acid is often used to maintain the pH in an optimal, acidic range to ensure the stability of the plating solution.[8][9]

Temperature

Temperature directly influences the reaction kinetics and the standard potential, as shown in the Nernst equation.[4] Generally, an increase in temperature will accelerate the oxidation of Fe²⁺ to Fe³⁺ in the presence of an oxidant, leading to a gradual increase in ORP over time.

Role of the Sulfamate Anion (NH₂SO₃⁻)

The sulfamate anion is not merely a spectator ion. It is a key component in iron sulfamate plating baths, contributing to deposits with desirable properties like low internal stress and high ductility.[10] While it does not directly participate in the electron transfer, its presence and the use of sulfamic acid for pH control help to create a stable environment for the Fe²⁺ ion, preventing rapid oxidation and enhancing bath longevity.[8][9]

Diagram: Factors Influencing Iron Sulfamate ORP

A diagram illustrating the primary factors that control the ORP.

Standard Protocol for ORP Measurement

Accurate and reproducible ORP measurement requires a systematic approach, from electrode calibration to sample handling. This protocol establishes a self-validating system to ensure data integrity.

Equipment and Reagents

-

High-impedance millivolt meter (or pH meter with mV mode)

-

Combination ORP electrode with a platinum sensor and an Ag/AgCl reference electrode

-

Magnetic stirrer and stir bars

-

Glass beakers

-

Deionized (DI) water

-

Zobell's Solution (Standard ORP Calibration Solution)[11][12][13]

Part A: System Validation with Zobell's Solution

Causality: Before measuring the sample, the integrity of the entire measurement system (meter and electrode) must be verified. Zobell's solution provides a stable, known redox potential, acting as a universal standard.[11][12][13] Its use validates that the electrode is responsive and the meter is functioning correctly, making the measurement trustworthy.

Protocol:

-

Prepare Zobell's Solution: If using a pre-packaged powder, reconstitute it by adding 125 mL of deionized water to the container.[11][14] Mix until fully dissolved.

-

Electrode Conditioning: Rinse the ORP electrode thoroughly with DI water and gently blot dry with a lint-free tissue.[15]

-

Calibration Check: Immerse the electrode in a beaker of fresh Zobell's solution. Place on a magnetic stirrer and stir gently.

-

Stabilization: Allow the reading to stabilize for at least 15-30 minutes.[13]

-

Verification: The stable reading should be compared to the theoretical value of Zobell's solution, which is temperature-dependent. At 25°C, the expected potential versus an Ag/AgCl reference is approximately +228 to +231 mV.[11] Consult a temperature correction chart for precise values at different temperatures.[12][14] If the reading is outside the acceptable range (typically ±10 mV), the electrode may need cleaning or replacement.[11]

Part B: Sample Measurement

Protocol:

-

Rinse Electrode: After validation, thoroughly rinse the electrode with DI water to prevent carryover of the Zobell's solution.[15]

-

Sample Acquisition: Obtain a representative sample of the iron(II) sulfamate bath.

-

Immersion: Place the electrode into the sample. Ensure the platinum sensor and the reference junction are fully submerged.

-

Measurement: Allow the reading to stabilize. The time to stability can vary depending on the bath's condition but recording a value that is stable for at least 60 seconds is recommended.

-

Record Data: Record the stable mV reading and the temperature of the solution.

Diagram: ORP Measurement Workflow

A step-by-step workflow for accurate and validated ORP measurement.

Data Interpretation and Process Implications

The quantitative ORP value is a powerful diagnostic tool for the health of an iron sulfamate bath.

| ORP Reading (mV) | Relative [Fe³⁺] | Bath Condition | Probable Cause | Corrective Action |

| Low / Negative | Low | Reducing | High [Fe²⁺], low [Fe³⁺] | Normal operating condition for a fresh bath. |

| Moderately Positive | Increasing | Slightly Oxidizing | Gradual air oxidation of Fe²⁺ | Monitor trend. May indicate need for bath maintenance. |

| High / Very Positive | High | Highly Oxidizing | Excessive aeration, contaminant introduction, bath age. | Investigate source of oxidation. May require chemical reduction or bath replacement. |

| Unstable / Drifting | Fluctuating | Unstable | Electrode fouling, temperature fluctuations, precipitation. | Clean electrode, check temperature control, check for sludge. |

A consistently rising ORP is a leading indicator of Fe³⁺ buildup. This is detrimental as high Fe³⁺ can lead to the precipitation of iron hydroxides, resulting in rough, brittle, or pitted deposits and reducing the overall efficiency of the plating process.[7] Regular ORP monitoring allows for proactive, rather than reactive, bath maintenance.

Conclusion

The oxidation-reduction potential is a fundamental and actionable parameter for managing the chemistry of iron(II) sulfamate systems. A thorough understanding of the core Fe²⁺/Fe³⁺ equilibrium, the factors that influence it—primarily the ion ratio and pH—and the implementation of a rigorous, validated measurement protocol are essential for any professional in the field. By leveraging ORP as a key performance indicator, operators can enhance process control, improve product quality, minimize waste, and ensure the long-term stability and performance of their applications.

References

- Vertex AI Search. (2025, January 10). News - Application of Sulfamic acid in Electroplating Industry.

- Field Environmental Instruments, Inc. YSI 3682 Zobell Solution Instructions.

- HUBEI TAO YUAN CHEMICAL CO.,LTD. (2026, January 15). Sulfamic Acid in Metal Treatment: Precision Rust Removal and Plating Optimization.

- Fresh by Design. Zobell ORP Calibration Solution.

- YSI. YSI 3682 Zobell Solution Instructions.

- Xylem. YSI Zobell Solution, ORP Calibrator.

- U.S. Geological Survey. REDUCTION- 6.5 OXIDATION POTENTIAL (ELECTRODE METHOD).

- Unknown Source. The hydrolysis of iron(III) and iron(ll) ions between 25 deg C and 375 deg C.

- Capital Resin Corporation. (2025, March 19). The Role of Sulfonic Acid in Electroplating.

- MEL Science. The hydrolysis of iron(III) chloride.

- Unknown Source. Chemical raw material.

- ResearchGate. A spectrophotometric study of iron(III) hydrolysis in aqueous solutions to 200 °C | Request PDF.

- Unknown Source. (2010, April 9). The iron redox and hydrolysis chemistry of the ferritins.

- PalmSens. Nernst Equation explained (practical example included).

- PalmSens. Redox Potential.

- GovInfo. Evaluation of a proprietary iron sulfamate plating bath: Technical report.

- Wikipedia. Nernst equation.

- PDXScholar. (1994, February 10). Solubility Studies of Iron(III) Oxides and Hydroxides.

- CK-12 Foundation. (2025, December 24). Nernst Equation.

- Unknown Source. FACTORS INFLUENCING REDOX POTENTIAL.

- Fisher Scientific. Redox/ORP Electrodes.

Sources

- 1. Nernst Equation explained (practical example included) [palmsens.com]

- 2. Nernst equation - Wikipedia [en.wikipedia.org]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. Redox Potential - PalmSens [palmsens.com]

- 5. The hydrolysis of iron(III) chloride | MEL Chemistry [melscience.com]

- 6. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 7. govinfo.gov [govinfo.gov]

- 8. News - Application of Sulfamic acid in Electroplating Industry [xingfeichemical.com]

- 9. taoyuanchemical.com [taoyuanchemical.com]

- 10. Chemical raw material [r-far.cn]

- 11. fieldenvironmental.com [fieldenvironmental.com]

- 12. freshbydesign.com.au [freshbydesign.com.au]

- 13. pubs.usgs.gov [pubs.usgs.gov]

- 14. ysi.com [ysi.com]

- 15. assets.fishersci.com [assets.fishersci.com]

An In-depth Technical Guide to the Thermal Decomposition Profile of Iron(II) Sulfamate

Foreword: Understanding the Thermal Stability of Iron(II) Sulfamate

To researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of a compound is paramount. This guide provides an in-depth analysis of the thermal decomposition profile of iron(II) sulfamate, a compound of interest for its potential applications. While direct, comprehensive literature on the thermal analysis of iron(II) sulfamate is not abundant, this guide synthesizes information from related compounds and established analytical principles to construct a predictive decomposition pathway. This is coupled with detailed experimental protocols to validate and refine our understanding, ensuring a robust and scientifically rigorous approach. Our narrative is built on a foundation of causality, ensuring that every experimental choice is justified and every protocol is a self-validating system.

Introduction to Iron(II) Sulfamate: Structure and Context

Iron(II) sulfamate, also known as ferrous sulfamate, has the chemical formula Fe(NH₂SO₃)₂[1][2]. It is an inorganic salt consisting of a central iron(II) cation (Fe²⁺) and two sulfamate anions (NH₂SO₃⁻). While its anhydrous form can be prepared, evidence suggests the existence of a hydrated form, specifically iron(II) sulfamate tetrahydrate, Fe(NH₂SO₃)₂·4H₂O, which has been identified by X-ray diffraction[3]. The presence of water of hydration is a critical factor in its thermal decomposition profile, as the initial stages of heating will involve dehydration.

The sulfamate anion is the monoamide of sulfuric acid. The thermal behavior of sulfamic acid and other metal sulfamates, alongside the well-documented decomposition of iron(II) sulfate, provides a strong basis for predicting the decomposition pathway of iron(II) sulfamate.

Predicted Thermal Decomposition Pathway of Iron(II) Sulfamate

Based on the known thermal behavior of related compounds, a multi-stage decomposition profile for iron(II) sulfamate tetrahydrate is proposed. This pathway is contingent on the experimental conditions, particularly the heating rate and the composition of the purge gas (e.g., inert vs. oxidizing atmosphere).

Decomposition Stages in an Inert Atmosphere (e.g., Nitrogen or Argon)

The following table summarizes the anticipated decomposition steps, temperature ranges, and resulting products when iron(II) sulfamate tetrahydrate is heated in an inert atmosphere.

| Stage | Approximate Temperature Range (°C) | Proposed Reaction | Evolved Gases | Solid Residue |

| I: Dehydration | 50 - 200 | Fe(NH₂SO₃)₂·4H₂O → Fe(NH₂SO₃)₂ + 4H₂O | H₂O | Anhydrous Iron(II) Sulfamate |

| II: Decomposition of Sulfamate Anion | 200 - 400 | Fe(NH₂SO₃)₂ → FeS₂O₆N₂H₄ (intermediate) → FeSO₄ + SO₂ + N₂ + H₂O | SO₂, N₂, H₂O, NH₃ | Iron(II) Sulfate |

| III: Decomposition of Iron(II) Sulfate | 500 - 700 | 2FeSO₄ → Fe₂O₃ + SO₂ + SO₃ | SO₂, SO₃ | Iron(III) Oxide |

The initial dehydration is a common feature of hydrated salts. The decomposition of the anhydrous iron(II) sulfamate is predicted to be complex. The sulfamate anion itself decomposes at higher temperatures to water, sulfur trioxide, sulfur dioxide, and nitrogen[3]. In the presence of the iron(II) cation, this decomposition may be catalyzed or altered. A plausible pathway involves the formation of an intermediate which then decomposes to the more stable iron(II) sulfate. The final decomposition of iron(II) sulfate to iron(III) oxide is a well-established process[4][5].

Influence of an Oxidizing Atmosphere (e.g., Air or Oxygen)

In an oxidizing atmosphere, the decomposition profile is expected to differ, primarily due to the oxidation of iron(II) to iron(III) at an earlier stage.

| Stage | Approximate Temperature Range (°C) | Proposed Reaction | Evolved Gases | Solid Residue |

| I: Dehydration | 50 - 200 | Fe(NH₂SO₃)₂·4H₂O → Fe(NH₂SO₃)₂ + 4H₂O | H₂O | Anhydrous Iron(II) Sulfamate |

| II: Oxidative Decomposition | 200 - 450 | 2Fe(NH₂SO₃)₂ + O₂ → Fe₂(SO₄)₃ + N₂ + SO₂ + 4H₂O | N₂, SO₂, H₂O, NH₃ | Iron(III) Sulfate |

| III: Decomposition of Iron(III) Sulfate | 600 - 800 | Fe₂(SO₄)₃ → Fe₂O₃ + 3SO₃ | SO₃ | Iron(III) Oxide |

The presence of oxygen will likely facilitate the oxidation of Fe(II) to Fe(III), leading to the formation of iron(III) sulfate. The decomposition of iron(III) sulfate occurs at a higher temperature than that of iron(II) sulfate.

Experimental Verification: A Methodological Approach

To validate and refine the proposed thermal decomposition profile, a suite of thermoanalytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To quantitatively measure the mass loss of iron(II) sulfamate as a function of temperature, allowing for the identification of distinct decomposition stages.

Experimental Protocol:

-

Instrument: A high-precision thermogravimetric analyzer.

-

Sample Preparation: A small, uniform sample of iron(II) sulfamate (5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Heating Program: The sample is heated from ambient temperature to 1000°C at a controlled rate (e.g., 10°C/min).

-

Atmosphere: The experiment should be conducted under both an inert atmosphere (high-purity nitrogen or argon at a flow rate of 50-100 mL/min) and an oxidizing atmosphere (air or a mixture of oxygen and nitrogen at the same flow rate).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) will show distinct steps corresponding to mass loss events. The derivative of the TGA curve (DTG) will show peaks at the temperatures of the maximum rate of mass loss, aiding in the identification of individual decomposition steps.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions in iron(II) sulfamate, identifying endothermic (e.g., dehydration, decomposition) and exothermic (e.g., oxidation) events.

Experimental Protocol:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.

-

Heating Program: The sample and reference are heated from ambient temperature to a temperature beyond the final decomposition stage (e.g., 800°C) at a controlled rate (e.g., 10°C/min).

-

Atmosphere: As with TGA, experiments should be performed under both inert and oxidizing atmospheres.

-

Data Analysis: The DSC curve will show peaks corresponding to thermal events. Endothermic peaks indicate processes that absorb heat, while exothermic peaks indicate heat-releasing processes.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition of iron(II) sulfamate.

Experimental Protocol:

-

Instrumentation: A TGA instrument coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

-

Procedure: The TGA experiment is performed as described above. The evolved gases from the TGA furnace are transferred via a heated transfer line to the MS or FTIR for analysis.

-

Data Analysis: The MS will provide mass-to-charge ratio information, allowing for the identification of gaseous species such as H₂O (m/z 18), NH₃ (m/z 17), N₂ (m/z 28), SO₂ (m/z 64), and SO₃ (m/z 80). The FTIR will provide infrared spectra of the evolved gases, allowing for the identification of functional groups and specific molecules.

Visualization of the Proposed Decomposition Pathway

To visually represent the logical flow of the proposed thermal decomposition, the following diagrams are provided.

Caption: Proposed decomposition of iron(II) sulfamate in an oxidizing atmosphere.

Concluding Remarks and Future Outlook